![molecular formula C7H10N2O B1426940 (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine CAS No. 851434-73-6](/img/structure/B1426940.png)
(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine
Overview
Description
(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, also known as POMA, is a cyclic nitrogen-containing compound with a variety of applications in the field of medicinal chemistry. It is a versatile and highly functionalized molecule that has been used in a range of synthetic and research applications. POMA is a structural analog of the amino acid cysteine and is commonly used in the synthesis of peptides and other biologically active molecules. It is also used in a range of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Antimicrobial Activity
Oxazole derivatives have shown antimicrobial activity. For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .
Anticancer Activity
Oxazole derivatives have also been associated with anticancer activity . Specific oxazolone derivatives have shown promising results due to their biological behavior, including cytotoxic activity .
Anti-inflammatory and Antidiabetic Activity
Oxazole derivatives have shown anti-inflammatory and antidiabetic activities . For instance, aleglitazar, an antidiabetic drug, contains an oxazole moiety .
Antitubercular Activity
Oxazole derivatives have demonstrated antitubercular activity .
Antioxidant Activity
properties
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPVWXOQEPACFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine | |
CAS RN |
851434-73-6 | |
Record name | (3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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